molecular formula C16H10N2O7 B14677914 12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid CAS No. 28271-03-6

12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid

Cat. No.: B14677914
CAS No.: 28271-03-6
M. Wt: 342.26 g/mol
InChI Key: WJXZZLSJGMWEPP-UHFFFAOYSA-N
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Description

12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid is a complex organic compound characterized by its unique tetracyclic structure. This compound belongs to the class of macrolactams, which are cyclic amides of amino carboxylic acids . The molecular formula of this compound is C23H38N2O8 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, such complex organic compounds are synthesized in specialized laboratories under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Types of Reactions

12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid is unique due to its specific tetracyclic structure and the presence of multiple functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research.

Properties

CAS No.

28271-03-6

Molecular Formula

C16H10N2O7

Molecular Weight

342.26 g/mol

IUPAC Name

12,14-dioxo-13-oxa-9,10-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,8,16-pentaene-16,17-dicarboxylic acid

InChI

InChI=1S/C16H10N2O7/c19-13(20)8-9(14(21)22)11-7-4-2-1-3-6(7)5-17-18(11)12-10(8)15(23)25-16(12)24/h1-5,10-12H,(H,19,20)(H,21,22)

InChI Key

WJXZZLSJGMWEPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C(=C(C4C(N3N=CC2=C1)C(=O)OC4=O)C(=O)O)C(=O)O

Origin of Product

United States

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